molecular formula C14H24Cl3N3 B2994573 (1R,3R)-3-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine;trihydrochloride CAS No. 2243507-41-5

(1R,3R)-3-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine;trihydrochloride

Cat. No.: B2994573
CAS No.: 2243507-41-5
M. Wt: 340.72
InChI Key: WOUMTRIVKUMNOY-IDHVVMMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R)-3-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine;trihydrochloride is a useful research compound. Its molecular formula is C14H24Cl3N3 and its molecular weight is 340.72. The purity is usually 95%.
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Scientific Research Applications

Histamine H4 Receptor Ligands

Research into alkyl derivatives of 1,3,5-triazine has shown significant findings regarding their affinity for human histamine H4 receptors. Compounds synthesized exhibited varying degrees of affinity, with specific derivatives displaying antagonist behavior in functional assays. These findings suggest potential applications in addressing conditions mediated by histamine H4 receptors, including allergic and inflammatory diseases (Łażewska et al., 2019).

Serotonin 5-HT6 Receptor Ligands

The development of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines has been explored to evaluate the role of linkers between the triazine moiety and an aromatic substituent for the human serotonin 5-HT6 receptor affinity. This research highlights the importance of the linker's structure in enhancing receptor affinity, with specific linkers increasing affinity for the human 5-HT6R. Such findings are crucial for the development of treatments targeting cognitive disorders and potentially other serotonin-mediated conditions (Łażewska et al., 2019).

Anticancer Potential

The synthesis and evaluation of 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines have shown significant anticancer activity against various human cancer cells. These compounds' mechanism, acting as K+ channel inhibitors in cancer models, positions them as promising candidates for anticancer drug development. This research opens pathways for the design of new therapeutic agents targeting specific mechanisms in cancer cells (Romero et al., 2020).

Enantioseparation and Detection of Chiral Amines

The use of (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for the enantioseparation and ultrasensitive detection of chiral amines by HPLC-MS/MS demonstrates the compound's utility in analytical chemistry. This application is particularly relevant for the pharmacokinetic studies of chiral drugs, providing a method for accurate and sensitive analysis of drug enantiomers in biological samples (Jin et al., 2020).

Properties

IUPAC Name

(1R,3R)-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3.3ClH/c1-16-6-8-17(9-7-16)14-10-13(15)11-4-2-3-5-12(11)14;;;/h2-5,13-14H,6-10,15H2,1H3;3*1H/t13-,14-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUMTRIVKUMNOY-IDHVVMMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(C3=CC=CC=C23)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2C[C@H](C3=CC=CC=C23)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.